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Compound of Interest

Compound Name: Antitrypanosomal agent 14

Cat. No.: B12374071 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the chemical

structure, properties, and experimental evaluation of the promising antitrypanosomal agent

designated as compound 14a in the study by Perić et al. (2021), a novel 6-amidino-2-

arylbenzothiazole derivative.

Chemical Structure and Properties
Antitrypanosomal agent 14a, a benzothiazole imidazoline, is characterized by a rigid, planar

benzothiazole core linked to a phenyl-substituted 1,2,3-triazole moiety. The presence of the

imidazoline group at the 6-position of the benzothiazole ring is a key structural feature

contributing to its biological activity.

Chemical Name: 2-(1-phenyl-1H-1,2,3-triazol-4-yl)-6-(4,5-dihydro-1H-imidazol-2-

yl)benzothiazole

Molecular Formula: C₁₈H₁₄N₆S

Chemical Structure:

Physicochemical and Biological Properties:
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Property Value Reference

Molecular Weight 346.41 g/mol Calculated

Antitrypanosomal Activity

(IC₉₀)

Not explicitly defined for 14a; a

related compound (11b)

showed IC₉₀ = 0.12 µM against

T. brucei

[1][2]

Antiproliferative Activity (IC₅₀)

0.25 µM (against SW620

colorectal adenocarcinoma cell

line)

[1][2]

Proposed Mechanism of Action
DNA minor groove binding and

intercalation
[1][2][3]

Experimental Protocols
Synthesis of Benzothiazole Imidazoline 14a
The synthesis of compound 14a is achieved through a condensation reaction. While the

specific reaction parameters for 14a are part of a broader described methodology, a

representative protocol is as follows:

Protocol:

Reactant Preparation: A solution of 2-amino-5-(4,5-dihydro-1H-imidazol-2-yl)benzenethiolate

(1 equivalent) is prepared in glacial acetic acid.

Addition of Aldehyde: To the stirred solution, 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde (1

equivalent) is added under a nitrogen atmosphere.

Reaction: The reaction mixture is heated to reflux for 2-4 hours.

Work-up: The mixture is then cooled and poured onto ice. The solution is made alkaline with

a 20% sodium hydroxide solution to precipitate the free base.

Purification: The resulting precipitate (the free base of compound 14a) is filtered, washed

with water, and dried.
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Salt Formation (Optional but recommended for stability and solubility): The crude free base is

suspended in ethanol, and methanesulfonic acid (1 equivalent) is added. The mixture is

stirred at room temperature for 2 hours. The resulting methanesulfonate salt is collected by

filtration after cooling and dried.[4]

In Vitro Antitrypanosomal Activity Assay (Trypanosoma
brucei)
The antitrypanosomal activity of compound 14a can be determined using a whole-cell viability

assay with Trypanosoma brucei. A common and reliable method is the AlamarBlue® assay.

Protocol:

Cell Culture:Trypanosoma brucei brucei bloodstream forms are cultured in HMI-9 medium

supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.

Assay Preparation: In a 96-well plate, serial dilutions of compound 14a are prepared in the

culture medium.

Cell Seeding: A suspension of T. brucei is added to each well to achieve a final density of

approximately 2 x 10⁴ cells/mL.

Incubation: The plate is incubated for 48 hours under standard culture conditions.

Viability Assessment: AlamarBlue® reagent (resazurin) is added to each well, and the plate

is incubated for an additional 24 hours.

Data Acquisition: The fluorescence is measured using a microplate reader with an excitation

wavelength of 530 nm and an emission wavelength of 590 nm.

Data Analysis: The IC₉₀ (the concentration of the compound that inhibits parasite growth by

90%) is calculated from the dose-response curve.

DNA Binding Assays
The interaction of compound 14a with DNA is investigated through fluorescence titration and

circular dichroism (CD) spectroscopy.
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2.3.1. Fluorescence Titration

This method assesses the binding affinity of the compound to calf thymus DNA (ctDNA).

Protocol:

Solution Preparation: A solution of compound 14a is prepared in a suitable buffer (e.g.,

sodium cacodylate buffer, pH 7.0). The concentration of ctDNA is determined

spectrophotometrically.

Titration: Aliquots of the ctDNA solution are incrementally added to the solution of compound

14a.

Fluorescence Measurement: After each addition of ctDNA, the fluorescence emission

spectrum of the solution is recorded at a specific excitation wavelength.

Data Analysis: Changes in the fluorescence intensity upon the addition of ctDNA are used to

determine the binding constant (K) by fitting the data to an appropriate binding model.

2.3.2. Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides insights into the mode of binding (intercalation vs. groove binding)

by observing changes in the DNA structure upon ligand binding.

Protocol:

Sample Preparation: Solutions of ctDNA are prepared in a suitable buffer.

CD Spectra Acquisition: The CD spectrum of ctDNA is recorded in the absence of the

compound.

Titration: Compound 14a is added to the ctDNA solution at various molar ratios.

Spectral Measurement: The CD spectra are recorded after each addition of the compound.

Analysis: Changes in the characteristic CD bands of B-DNA (positive band around 275 nm

and negative band around 245 nm) and the appearance of induced CD signals for the ligand

are analyzed to infer the binding mode. An increase in the intensity of both bands is typically
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indicative of intercalation, while changes in the intensity of the positive band and the

appearance of an induced CD signal in the ligand's absorption region suggest groove

binding.

Mechanism of Action and Signaling
The primary mechanism of action for 6-amidino-2-arylbenzothiazoles, including compound 14a,

is believed to be the direct interaction with parasitic DNA. This interaction disrupts essential

cellular processes that rely on DNA integrity, such as replication and transcription, ultimately

leading to parasite death. This is not a classical signaling pathway involving protein kinases or

second messengers, but rather a direct inhibition of a fundamental biological process.
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Caption: Proposed mechanism of action for Antitrypanosomal Agent 14a.

Experimental Workflow and Logical Relationships
The development and characterization of antitrypanosomal agent 14a follow a logical

progression from chemical synthesis to biological and mechanistic evaluation.
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Caption: Experimental workflow for the evaluation of Antitrypanosomal Agent 14a.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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